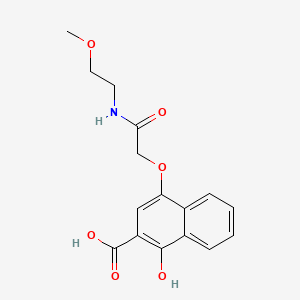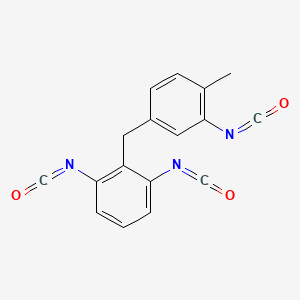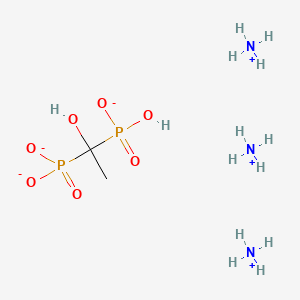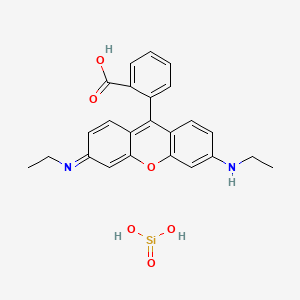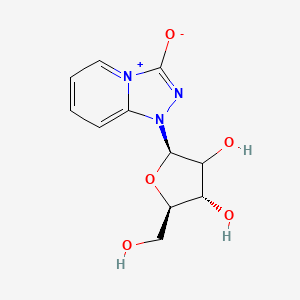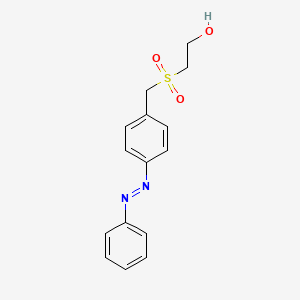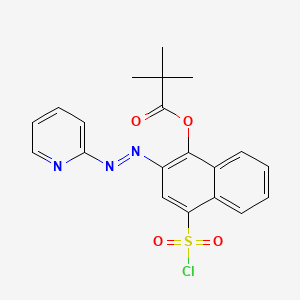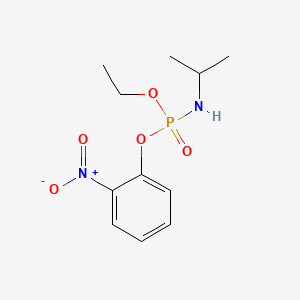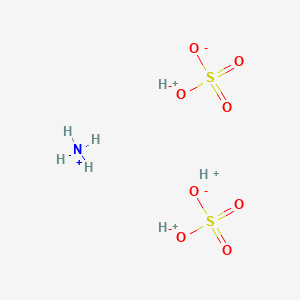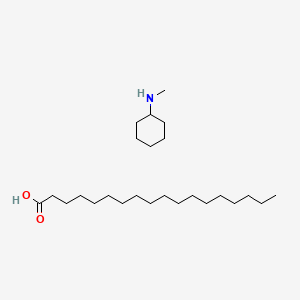![molecular formula C22H21BrClN5O2 B15179114 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride CAS No. 1441001-34-8](/img/structure/B15179114.png)
1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride is a compound with significant potential in various scientific fields. It is known for its complex structure, which includes an indole nucleus, a pyridine ring, and a urea linkage. This compound is often studied for its biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride typically involves multiple steps. The process begins with the preparation of the indole and pyridine intermediates, followed by their coupling through a urea linkage. Common reagents used in these reactions include bromine, methoxybenzene, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
化学反应分析
Types of Reactions
1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole or pyridine rings.
Reduction: Used to reduce any nitro groups present in the intermediates.
Substitution: Halogen substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions include various substituted indole and pyridine derivatives, which can be further modified to enhance their biological activity .
科学研究应用
1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein tyrosine kinases. It binds to these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
相似化合物的比较
Similar Compounds
- 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-chloro-2-methoxyphenyl)urea
- 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-fluoro-2-methoxyphenyl)urea
Uniqueness
The uniqueness of 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
属性
CAS 编号 |
1441001-34-8 |
|---|---|
分子式 |
C22H21BrClN5O2 |
分子量 |
502.8 g/mol |
IUPAC 名称 |
1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride |
InChI |
InChI=1S/C22H20BrN5O2.ClH/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14;/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29);1H |
InChI 键 |
WWUKDILHPZKGIL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



